Cas no 2138259-08-0 (1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole)
![1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole structure](https://ja.kuujia.com/scimg/cas/2138259-08-0x500.png)
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 2138259-08-0
- EN300-741606
- 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole
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- インチ: 1S/C13H19N5/c1-13(2,3)18-9-10(6-16-18)11-7-15-17-5-4-14-8-12(11)17/h6-7,9,14H,4-5,8H2,1-3H3
- InChIKey: XEABRQKUYBDDCX-UHFFFAOYSA-N
- ほほえんだ: N12CCNCC1=C(C=N2)C1C=NN(C=1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 245.16404563g/mol
- どういたいしつりょう: 245.16404563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 47.7Ų
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-741606-1.0g |
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole |
2138259-08-0 | 1g |
$0.0 | 2023-06-07 |
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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10. Book reviews
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazoleに関する追加情報
Comprehensive Overview of 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole (CAS No. 2138259-08-0)
The compound 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole (CAS No. 2138259-08-0) is a heterocyclic organic molecule featuring a unique fusion of pyrazole and pyrazolo[1,5-a]pyrazine rings. This structure has garnered significant interest in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The presence of a tert-butyl group enhances its lipophilicity, which is critical for membrane permeability in biological systems. Researchers are actively exploring its applications in modulating protein-protein interactions and enzyme inhibition, particularly in oncology and neurology.
In recent years, the demand for novel heterocyclic compounds like 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole has surged, driven by advancements in high-throughput screening and fragment-based drug design. The compound’s CAS No. 2138259-08-0 is frequently searched in academic databases and patent filings, reflecting its relevance in medicinal chemistry. Its structural complexity also makes it a candidate for catalysis and material science applications, where rigid frameworks are prized for stability.
One of the most pressing questions in online forums revolves around the synthetic routes for 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole. Optimized methodologies often involve Pd-catalyzed cross-coupling or multicomponent reactions, which balance yield and scalability. Environmental concerns have also prompted studies into green chemistry approaches, such as solvent-free synthesis or biocatalysis, aligning with the broader trend toward sustainable practices in chemical manufacturing.
The compound’s physicochemical properties, including logP, pKa, and solubility, are critical for its bioavailability and formulation development. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets, reducing reliance on empirical trials. These techniques are particularly relevant given the rise of AI-driven drug discovery, a hot topic in both industry and academia.
Beyond pharmaceuticals, 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole has potential in agrochemical innovation. Its structural motifs resemble those of pesticidal agents, sparking investigations into its efficacy against resistant pest strains. This aligns with global efforts to address food security challenges through advanced crop protection technologies.
In summary, CAS No. 2138259-08-0 represents a multifaceted compound with broad applicability. Its integration into drug discovery pipelines and material science underscores its value, while ongoing research continues to uncover new dimensions of its utility. As the scientific community prioritizes precision medicine and sustainable chemistry, this compound is poised to remain a focal point of innovation.
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